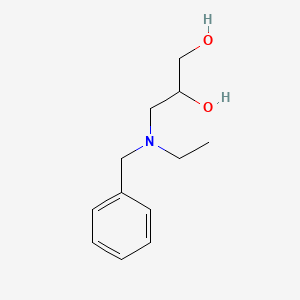
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride is a chemical compound with the molecular formula C14H17ClN4. It is known for its applications in various scientific research fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an azo group (-N=N-) and two tolyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride typically involves the diazotization of o-toluidine followed by coupling with 2,6-diaminotoluene. The reaction conditions often include acidic environments to facilitate the diazotization process. The final product is then isolated as a monohydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Products include nitroso compounds and quinones.
Reduction: Products include primary and secondary amines.
Substitution: Products include halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(o-Tolylazo)toluene-2,6-diamine monohydrochloride
- 3-(p-Tolylazo)toluene-2,6-diamine monohydrochloride
- 3-(o-Tolylazo)aniline monohydrochloride
Uniqueness
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and interaction with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
84434-40-2 |
|---|---|
Molekularformel |
C14H16N4.ClH C14H17ClN4 |
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4.ClH/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16;/h3-8H,15-16H2,1-2H3;1H |
InChI-Schlüssel |
SITGMAABRQQNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


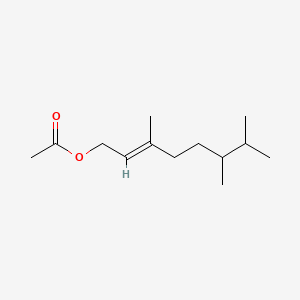
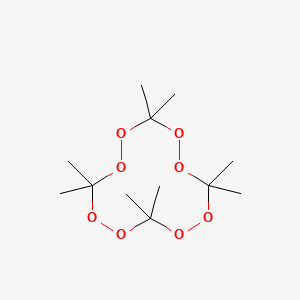

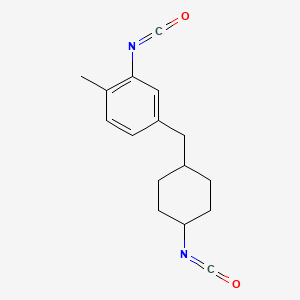

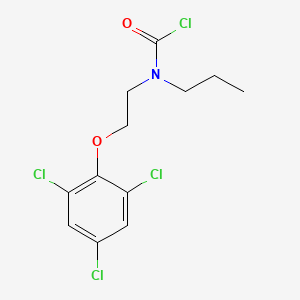

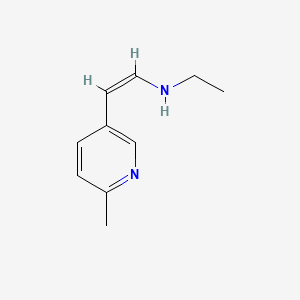
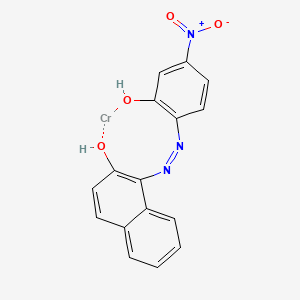

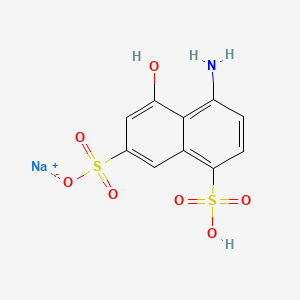
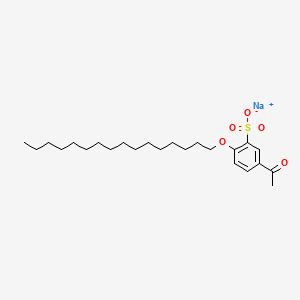
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
